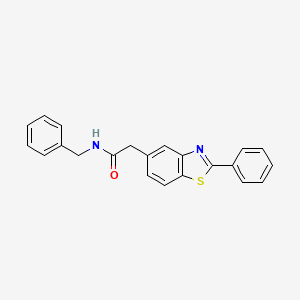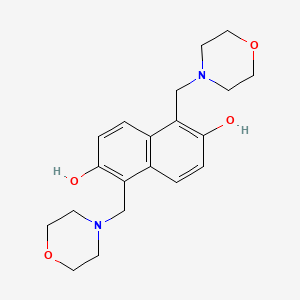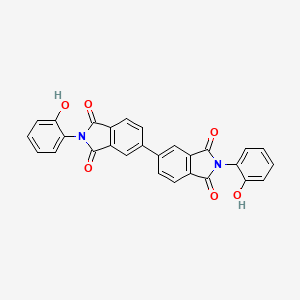![molecular formula C18H13BrClN3O3S B3441878 N-(4-bromophenyl)-2-chloro-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B3441878.png)
N-(4-bromophenyl)-2-chloro-5-[(2-pyridinylamino)sulfonyl]benzamide
描述
N-(4-bromophenyl)-2-chloro-5-[(2-pyridinylamino)sulfonyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is also known as BPS-5, and it belongs to the class of sulfonamide compounds. BPS-5 has been synthesized using various methods, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
作用机制
BPS-5 exerts its pharmacological effects by inhibiting the activity of various enzymes, including carbonic anhydrase, histone deacetylase, and proteasome. Carbonic anhydrase is an enzyme that is involved in the regulation of acid-base balance in the body, and its inhibition by BPS-5 can lead to the suppression of tumor growth. Histone deacetylase is an enzyme that is involved in the regulation of gene expression, and its inhibition by BPS-5 can lead to the induction of apoptosis in cancer cells. Proteasome is an enzyme that is involved in the degradation of intracellular proteins, and its inhibition by BPS-5 can lead to the accumulation of toxic proteins, resulting in cell death.
Biochemical and Physiological Effects:
BPS-5 has been shown to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase, histone deacetylase, and proteasome, as well as the induction of apoptosis in cancer cells. BPS-5 has also been shown to exhibit anti-inflammatory activity by suppressing the production of inflammatory cytokines, such as TNF-alpha and IL-6. Furthermore, BPS-5 has been shown to exhibit neuroprotective activity by inhibiting the activity of beta-secretase, which is involved in the production of beta-amyloid plaques in Alzheimer's disease.
实验室实验的优点和局限性
BPS-5 has several advantages for lab experiments, including its potent inhibitory activity against various enzymes, its anticancer activity, and its potential applications in the treatment of neurodegenerative diseases. However, BPS-5 also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
未来方向
There are several future directions for scientific research on BPS-5, including the development of more potent and selective inhibitors of carbonic anhydrase, histone deacetylase, and proteasome, as well as the investigation of the potential applications of BPS-5 in the treatment of neurodegenerative diseases. Furthermore, future studies should focus on determining the safety and efficacy of BPS-5 in vivo, as well as its potential applications in combination therapy with other drugs.
科学研究应用
BPS-5 has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, histone deacetylase, and proteasome. BPS-5 has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Furthermore, BPS-5 has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the activity of beta-secretase.
属性
IUPAC Name |
N-(4-bromophenyl)-2-chloro-5-(pyridin-2-ylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O3S/c19-12-4-6-13(7-5-12)22-18(24)15-11-14(8-9-16(15)20)27(25,26)23-17-3-1-2-10-21-17/h1-11H,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXPAYWYCSAJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-amino-4-anilino-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3441799.png)
![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-N~3~-methyl-beta-alaninamide](/img/structure/B3441805.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-methoxy-N-(4-methoxyphenyl)benzamide](/img/structure/B3441823.png)
![methyl 3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoate](/img/structure/B3441831.png)
![methyl {[6-(4-bromophenyl)-3-cyano-4-(2-thienyl)-2-pyridinyl]thio}acetate](/img/structure/B3441836.png)
![4,4'-[1,3-phenylenebis(carbonylimino)]dibenzoic acid](/img/structure/B3441844.png)

![5-[(diphenylacetyl)amino]isophthalic acid](/img/structure/B3441859.png)
![2-[(3-bromobenzyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3441866.png)
![N-benzyl-3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B3441868.png)
![N-(4-bromophenyl)-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}benzamide](/img/structure/B3441887.png)
![2-{[2-chloro-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3441895.png)